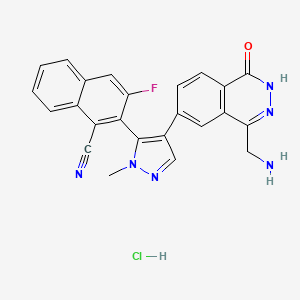

MRTX9768 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN6O.ClH/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32;/h2-9,12H,11,27H2,1H3,(H,30,32);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFWHHKMANIFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C5=CC=CC=C5C=C4F)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN6O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Precision Strike of MRTX9768 Hydrochloride: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of MRTX9768 hydrochloride, a first-in-class, orally active, and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. This document is intended for researchers, scientists, and drug development professionals interested in the cutting-edge field of synthetic lethality in oncology.

Executive Summary

This compound represents a novel therapeutic strategy targeting cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A. This deletion leads to the accumulation of MTA, which binds to PRMT5, creating a unique drug target. MRTX9768 selectively binds to and inhibits this PRMT5-MTA complex, leading to potent and selective anti-tumor activity in MTAP-deleted cancer cells while sparing normal tissues. This synthetic lethal approach offers a promising new avenue for precision medicine in a variety of cancers with high unmet medical need.

The PRMT5-MTA Complex: A Synthetic Lethal Target

Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction.[1][2]

In cancers with homozygous deletion of the MTAP gene, which is estimated to be present in approximately 9% of all cancers, the enzyme MTAP is absent.[1][3] MTAP is essential for the salvage of adenine and methionine from MTA. Its absence leads to a significant accumulation of MTA within the cancer cells.[1] This accumulated MTA acts as an endogenous, albeit weak, inhibitor of PRMT5 by binding to its S-adenosylmethionine (SAM) binding pocket.[4] This partial inhibition of PRMT5 in MTAP-deleted cells creates a state of vulnerability, making them exquisitely sensitive to further inhibition of PRMT5. This concept is known as synthetic lethality, where the loss of two genes (in this case, MTAP and the inhibition of PRMT5) is lethal to a cell, while the loss of either one alone is not.[4]

MRTX9768 was discovered through a fragment-based approach and is designed to specifically bind to the MTA-bound PRMT5 complex.[3] This selective binding stabilizes the inactive state of the enzyme, leading to a potent and durable inhibition of its methyltransferase activity in MTAP-deleted tumors.[4][5]

Signaling Pathway and Mechanism of Action

MRTX9768's mechanism of action is centered on its ability to selectively inhibit the PRMT5-MTA complex, leading to a cascade of downstream effects that culminate in cancer cell death.

Caption: MRTX9768 selectively targets the PRMT5-MTA complex in MTAP-deleted cancer cells.

The primary downstream effect of PRMT5 inhibition by MRTX9768 is the reduction of symmetric dimethylarginine (SDMA) levels on target proteins. This leads to alterations in RNA splicing, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in MTAP-deleted cancer cells.[2]

Quantitative Data Summary

The preclinical data for MRTX9768 demonstrates its high potency and selectivity for MTAP-deleted cancer cells.

Table 1: In Vitro Potency and Selectivity of MRTX9768

| Cell Line | MTAP Status | SDMA Inhibition IC50 (nM) | Cell Proliferation IC50 (nM) |

| HCT116 | MTAP-deleted | 3[3][5][6][7] | 11[3][5][6][7] |

| HCT116 | MTAP Wild-Type | 544[3][5][6][7] | 861[3][5][6][7] |

IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetic Properties of MRTX9768

| Species | Dose (mg/kg, PO) | Bioavailability (%) | Clearance |

| CD-1 Mouse | 30 | >50[5][7] | Moderate to High[5][7] |

| Beagle Dog | 30 | >50[5][7] | Moderate to High[5][7] |

| Cynomolgus Monkey | 10 | - | Moderate to High[5][7] |

PO: Per os (by mouth).

In xenograft studies, oral administration of MRTX9768 resulted in dose-dependent inhibition of SDMA in MTAP-deleted tumors, with minimal modulation of SDMA observed in the bone marrow, indicating a favorable safety profile.[5][6][7]

Experimental Protocols

Detailed experimental protocols for the characterization of MRTX9768 are crucial for the replication and extension of these findings.

SDMA Inhibition Assay (In-Cell Western)

This assay quantifies the level of symmetric dimethylarginine in cells following treatment with MRTX9768.

Caption: Workflow for the In-Cell Western assay to determine SDMA inhibition.

Protocol Details:

-

Cell Seeding: HCT116 MTAP-deleted and wild-type cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 96 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS and then permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking: Non-specific binding is blocked using a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1 hour at room temperature.

-

Antibody Incubation: Cells are incubated with a primary antibody specific for symmetric dimethylarginine and a normalization control antibody (e.g., anti-beta-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to infrared fluorophores for 1 hour at room temperature in the dark.

-

Imaging and Analysis: Plates are imaged using an infrared imaging system. The fluorescence intensity of the SDMA signal is normalized to the control signal, and IC50 values are determined by non-linear regression analysis.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Caption: Workflow for the CellTiter-Glo® cell proliferation assay.

Protocol Details:

-

Cell Seeding: HCT116 MTAP-deleted and wild-type cells are seeded in 96-well plates at a low density (e.g., 500-1000 cells per well).

-

Compound Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: Plates are incubated for 10 days to allow for multiple cell doublings.

-

Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.

-

Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is used to calculate the percentage of cell proliferation inhibition, and IC50 values are determined.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of MRTX9768 in a living organism.

Protocol Outline:

-

Cell Implantation: MTAP-deleted human cancer cells (e.g., HCT116) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Mice are randomized into vehicle control and MRTX9768 treatment groups. MRTX9768 is administered orally at various doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., bone marrow) can be collected to assess SDMA levels by methods such as in-cell western or mass spectrometry to confirm target engagement.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion and Future Directions

This compound is a highly promising, first-in-class inhibitor of the PRMT5-MTA complex with a clear synthetic lethal mechanism of action in MTAP-deleted cancers. Its potent and selective preclinical activity, coupled with favorable pharmacokinetic properties, underscores its potential as a novel precision medicine for a significant patient population with limited treatment options. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this innovative targeted therapy. The insights gained from the development of MRTX9768 will undoubtedly pave the way for future research into synthetic lethal strategies in oncology.

References

An In-depth Technical Guide to MRTX9768 Hydrochloride: A PRMT5-MTA Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX9768 hydrochloride is a potent, selective, and orally active first-in-class inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1] This technical guide provides a comprehensive overview of MRTX9768, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and precision medicine.

Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

MRTX9768 leverages a synthetic lethal strategy to target cancers with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 9-15% of all human cancers, including non-small cell lung cancer, mesothelioma, glioblastoma, and pancreatic cancer.[2][4][5]

In normal cells, MTAP plays a crucial role in the methionine salvage pathway by metabolizing MTA.[3] In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to the accumulation of MTA.[6][7] This accumulated MTA acts as a weak endogenous inhibitor of PRMT5 by competing with the essential cofactor S-adenosyl methionine (SAM).[3][6] This partial inhibition of PRMT5 makes these cancer cells highly dependent on the remaining PRMT5 activity for their survival.[6][7]

MRTX9768 is designed to selectively bind to and stabilize the inactive PRMT5-MTA complex.[4][5] This cooperative binding potently inhibits the residual PRMT5 activity in MTAP-deleted cancer cells, leading to cell death, while having a minimal effect on healthy cells with functional MTAP.[3][4] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating essential cellular processes such as mRNA splicing, gene transcription, and signal transduction.[6][8] Inhibition of PRMT5 by MRTX9768 disrupts these processes, ultimately leading to tumor growth inhibition.[4][6]

Quantitative Data

The following tables summarize the key quantitative data for MRTX9768 and related compounds from preclinical studies.

Table 1: In Vitro Potency and Selectivity of MRTX9768

| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |

| HCT116 | Deleted | SDMA Inhibition | 3 | [1][3][4][5][9] |

| HCT116 | Wild-Type | SDMA Inhibition | 544 | [1][4][5][9] |

| HCT116 | Deleted | Cell Proliferation | 11 | [1][3][4][5][9] |

| HCT116 | Wild-Type | Cell Proliferation | 861 | [1][4][5][9] |

| LU99 | Not Specified | SDMA Inhibition | Maintained after 4-day washout (at 0-250 nM) | [1][9] |

Table 2: Pharmacokinetic Profile of MRTX9768

| Species | Dose | Route of Administration | Bioavailability | Clearance | Reference |

| CD-1 Mouse | 30 mg/kg | Oral | >50% | Moderate to High | [1][9] |

| Beagle Dog | 30 mg/kg | Oral | >50% | Moderate to High | [1][9] |

| Cynomolgus Monkey | 10 mg/kg | Oral | Not Specified | Moderate to High | [1][9] |

Table 3: In Vivo Efficacy of MRTX9768

| Xenograft Model | Dosing Schedule | Outcome | Reference |

| MTAP-deleted tumors | Oral administration | Dose-dependent inhibition of SDMA | [1][3][4][9] |

| MTAP-deleted tumors | 100 mg/kg, orally, BID, 6/21 days | SDMA inhibition maintained 3 days after dosing stopped | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MRTX9768.

PRMT5 Enzymatic Assay (AlphaLISA-based)

This protocol describes a high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of PRMT5 and the inhibitory effect of MRTX9768.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 peptide substrate (e.g., H4R3)

-

S-adenosyl methionine (SAM)

-

Anti-methylated substrate antibody (specific for symmetric dimethylarginine)

-

Streptavidin-coated Donor beads

-

Antibody-conjugated Acceptor beads

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)

-

This compound serially diluted in DMSO

-

384-well microplates

Procedure:

-

Prepare a substrate/SAM mixture by diluting the biotinylated histone H4 peptide and SAM in assay buffer to the desired final concentrations.

-

Add the substrate/SAM mixture to the wells of a 384-well plate.

-

Add serially diluted MRTX9768 or DMSO (vehicle control) to the respective wells.

-

Initiate the enzymatic reaction by adding the PRMT5/MEP50 enzyme complex to all wells.

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 30°C to allow for enzymatic methylation.

-

Stop the reaction by adding a solution containing the anti-methylated substrate antibody and Acceptor beads.

-

Add Streptavidin-coated Donor beads.

-

Incubate the plate in the dark for a specified time (e.g., 60 minutes) to allow for bead proximity binding.

-

Read the plate on an AlphaScreen-compatible plate reader to measure the luminescent signal, which is proportional to the amount of methylated substrate.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTT or MTS-based)

This protocol outlines a method to determine the effect of MRTX9768 on the proliferation of cancer cell lines.

Materials:

-

HCT116 MTAP-deleted and MTAP-wild-type cell lines

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound serially diluted in complete medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Remove the medium and add 100 µL of fresh medium containing serial dilutions of MRTX9768 or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 to 120 hours).[10]

-

Add 20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for Symmetric Dimethylarginine (SDMA) Inhibition

This protocol describes the detection of changes in global protein symmetric dimethylation in response to MRTX9768 treatment.

Materials:

-

Cancer cells treated with MRTX9768

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SDMA

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of MRTX9768 for a specified time.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

In Vivo Xenograft Efficacy Studies

This protocol provides a general framework for evaluating the anti-tumor activity of MRTX9768 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-del)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant a suspension of the cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer MRTX9768 orally at the desired dose and schedule (e.g., once or twice daily). Administer the vehicle to the control group.

-

Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for SDMA).

-

Analyze the data to determine the effect of MRTX9768 on tumor growth.

Mandatory Visualizations

Signaling Pathway of PRMT5-MTA Complex Inhibition

Caption: PRMT5-MTA complex inhibition pathway.

Experimental Workflow for MRTX9768 Evaluation

Caption: Workflow for preclinical evaluation of MRTX9768.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. letswinpc.org [letswinpc.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to MRTX9768 Hydrochloride for MTAP-Deleted Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant subset of human cancers, creates a unique metabolic vulnerability that can be exploited for therapeutic intervention. This event leads to the accumulation of methylthioadenosine (MTA), which endogenously modulates the activity of Protein Arginine Methyltransferase 5 (PRMT5). MRTX9768 hydrochloride is a potent, orally bioavailable, and selective inhibitor designed to specifically target the PRMT5-MTA complex, thereby inducing synthetic lethality in MTAP-deleted cancer cells while sparing normal tissues. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with MRTX9768 and its closely related successor, MRTX1719, offering a detailed resource for researchers in the field of targeted oncology.

Introduction: The Synthetic Lethal Strategy in MTAP-Deleted Cancers

The MTAP gene is located in close proximity to the CDKN2A tumor suppressor gene on chromosome 9p21 and is co-deleted in approximately 10-15% of all human cancers, with higher prevalence in specific malignancies such as pancreatic cancer, non-small cell lung cancer, and mesothelioma.[1][2] MTAP plays a crucial role in the methionine salvage pathway by catabolizing MTA.[1] Its absence in cancer cells leads to a significant accumulation of MTA.[1][3]

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins, regulating key cellular processes including RNA splicing, gene expression, and cell cycle progression.[1][4] MTA acts as a natural, albeit weak, inhibitor of PRMT5 by competing with the universal methyl donor S-adenosylmethionine (SAM).[1][3] This partial inhibition of PRMT5 in MTAP-deleted cells creates a dependency on the remaining PRMT5 activity for survival. This state of heightened vulnerability provides a therapeutic window for synthetic lethal targeting with a PRMT5 inhibitor.[1][3]

MRTX9768 and its successor, MRTX1719, are novel MTA-cooperative PRMT5 inhibitors.[1][5] These molecules are designed to preferentially bind to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells, which have high intracellular MTA concentrations.[1][5] This approach offers a significant therapeutic advantage over first-generation PRMT5 inhibitors that do not exhibit this MTA-cooperative binding, resulting in a wider therapeutic index and reduced off-target toxicities.[1]

Mechanism of Action and Signaling Pathway

The mechanism of action of MRTX9768/MRTX1719 is centered on the specific metabolic state of MTAP-deleted cancer cells. The following diagram illustrates the key steps in the signaling pathway leading to selective cancer cell death.

Caption: Mechanism of selective MRTX9768 inhibition in MTAP-deleted cancers.

Preclinical Data

The preclinical efficacy of MRTX9768 and MRTX1719 has been extensively evaluated in a range of in vitro and in vivo models.

In Vitro Activity

MRTX9768 and MRTX1719 demonstrate potent and selective inhibition of symmetric dimethylarginine (SDMA) formation and cell proliferation in MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts.

Table 1: In Vitro IC50 Values for MRTX9768 and MRTX1719

| Compound | Cell Line | MTAP Status | SDMA Inhibition IC50 (nM) | Proliferation Inhibition IC50 (nM) | Reference |

| MRTX9768 | HCT116 | Deleted | 3 | 11 | [6] |

| MRTX9768 | HCT116 | Wild-Type | 544 | 861 | [6] |

| MRTX1719 | HCT116 | Deleted | 8 | 12 | [7] |

| MRTX1719 | HCT116 | Wild-Type | 653 | 890 | [7] |

| MRTX1719 | PK-1 | Deleted | - | ~10 | [1] |

| MRTX1719 | PK-1 | Wild-Type | - | >1000 | [1] |

Data presented as 50% inhibitory concentration (IC50).

In Vivo Efficacy

Oral administration of MRTX9768 and MRTX1719 leads to dose-dependent tumor growth inhibition and regression in MTAP-deleted xenograft models.

Table 2: In Vivo Efficacy of MRTX1719 in MTAP-Deleted Xenograft Models

| Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |

| LU99 (CDX) | Lung Cancer | 12.5 - 100 mg/kg QD, PO | Dose-dependent TGI | [1][8] |

| HCT116 (CDX) | Colorectal Cancer | 50 & 100 mg/kg QD, PO | Significant TGI | [1] |

| Patient-Derived Xenografts (PDX) | Various | Not specified | Broad anti-tumor activity including regressions | [9] |

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; QD: Once daily; PO: Oral administration.

Pharmacodynamics

In vivo studies confirm that MRTX1719 leads to a dose-dependent reduction of SDMA in tumor tissue, with maximal inhibition achieved after several days of administration.[1] Importantly, there is significantly less modulation of SDMA in normal tissues like bone marrow, underscoring the selectivity of the compound.[6]

Experimental Protocols

The following section details the methodologies for key experiments cited in the preclinical evaluation of MRTX9768/MRTX1719.

In-Cell Western Assay for SDMA Inhibition

This assay quantifies the levels of symmetric dimethylarginine (SDMA) protein modification in cells following treatment with a PRMT5 inhibitor.

Caption: Workflow for the In-Cell Western assay for SDMA quantification.

Detailed Protocol:

-

Cell Seeding: Isogenic HCT116 MTAP wild-type and MTAP-deleted cells are seeded in 96-well plates and allowed to adhere overnight.[5]

-

Compound Incubation: Cells are treated with a dilution series of the test compound (e.g., MRTX1719) for 96 hours.[5]

-

Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for SDMA (e.g., SYM11) overnight at 4°C.[5]

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 680) for 1-2 hours at room temperature.

-

Signal Detection: The fluorescence intensity in each well is measured using an imaging system (e.g., LI-COR Odyssey).

-

Data Analysis: The signal is normalized to a cell stain (e.g., DRAQ5) to account for cell number, and IC50 values are calculated from the dose-response curves.

Cell Viability Assay

Cell viability is assessed to determine the cytotoxic or cytostatic effects of the compound on cancer cells.

Detailed Protocol (using CellTiter-Glo®):

-

Cell Seeding: HCT116 MTAP wild-type and MTAP-deleted cells are seeded in 96-well plates.[5]

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for an extended period, typically 10 days, to account for the cytostatic effects of PRMT5 inhibition.[7]

-

Assay Procedure: The CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Signal Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by fitting the data to a dose-response curve.[5]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compound in a living organism.

References

- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

MRTX9768 Hydrochloride: A Technical Guide to a First-in-Class PRMT5-MTA Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRTX9768 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for MRTX9768 hydrochloride. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development of this promising anti-cancer agent.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of MRTX9768. The chemical and physical properties are summarized in the tables below.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-(4-(4-(aminomethyl)-1-oxo-1,2-dihydrophthalazin-6-yl)-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile hydrochloride |

| CAS Number | 2629314-68-5 (free base) |

| Chemical Formula | C₂₄H₁₇FN₆O (free base)[1], C₂₄H₁₈ClFN₆O (hydrochloride) |

| Molecular Weight | 424.43 g/mol (free base)[2], 460.89 g/mol (hydrochloride) |

Physicochemical Properties

| Property | Value |

| Appearance | White to light brown solid[2] |

| Solubility | DMSO: ≥ 50 mg/mL (117.81 mM)[2] |

| For in vivo formulations, various solvent systems can be used, including combinations of DMSO, PEG300, Tween-80, Saline, and Corn Oil to achieve concentrations suitable for administration.[2] | |

| Storage | Store at -20°C, protected from light.[2] |

Mechanism of Action

MRTX9768 is a first-in-class inhibitor of the PRMT5-MTA complex. In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite MTA accumulates. This accumulation leads to the formation of an MTA-bound PRMT5 complex. MRTX9768 selectively binds to this PRMT5-MTA complex, inhibiting its methyltransferase activity.[3][4] This leads to a reduction in the symmetric dimethylation of arginine (SDMA) on target proteins, including histones and non-histone proteins, ultimately resulting in anti-proliferative effects in MTAP-deleted cancers.[3][5]

Signaling Pathway

Caption: Mechanism of action of MRTX9768 in MTAP-deleted cancer cells.

Preclinical Data

MRTX9768 has demonstrated potent and selective activity in preclinical models of MTAP-deleted cancers.

In Vitro Activity

| Cell Line | MTAP Status | Assay | IC₅₀ (nM) |

| HCT116 | MTAP-deleted | SDMA Inhibition | 3[3][5] |

| HCT116 | MTAP-deleted | Cell Proliferation | 11[3][5] |

| HCT116 | MTAP Wild-Type | SDMA Inhibition | 544[3][5] |

| HCT116 | MTAP Wild-Type | Cell Proliferation | 861[3][5] |

In Vivo Activity

Oral administration of MRTX9768 has been shown to lead to dose-dependent inhibition of SDMA in MTAP-deleted tumor xenografts.[3][5] It exhibits a favorable ADME profile with bioavailability greater than 50% in mice and dogs.[3]

| Animal Model | Dose | Route | Key Findings |

| CD-1 Mouse | 30 mg/kg | Oral | Favorable ADME profile, >50% bioavailability[3] |

| Beagle Dog | 30 mg/kg | Oral | Favorable ADME profile, >50% bioavailability[3] |

| Cynomolgus Monkey | 10 mg/kg | Oral | Moderate to high clearance[3] |

| Tumor Xenograft Models | 100 mg/kg, BID | Oral | Maintained SDMA inhibition 3 days after dosing cessation[3] |

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MRTX9768 on the proliferation of MTAP-deleted and MTAP wild-type cancer cell lines.

Methodology:

-

Cell Culture: HCT116 MTAP-deleted and HCT116 MTAP-wild-type cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC₅₀ values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of orally administered MRTX9768 in a mouse xenograft model of MTAP-deleted cancer.

Methodology:

-

Animal Models: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Cell Implantation: HCT116 MTAP-deleted cells (5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) are subcutaneously implanted into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = (length x width²)/2).

-

Randomization and Dosing: When tumors reach a mean volume of 100-150 mm³, mice are randomized into vehicle control and treatment groups. MRTX9768 is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered orally (e.g., 100 mg/kg, BID).

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised, weighed, and may be processed for pharmacodynamic marker analysis (e.g., Western blot for SDMA).

-

Data Analysis: Tumor growth inhibition is calculated and statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the anti-tumor effect.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating MRTX9768.

Conclusion

This compound is a novel, potent, and selective inhibitor of the PRMT5-MTA complex with promising preclinical activity in MTAP-deleted cancers. Its oral bioavailability and favorable ADME profile make it a strong candidate for further clinical development. The information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing targeted therapies in oncology.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

MRTX9768 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRTX9768 hydrochloride, a potent and selective inhibitor of the PRMT5-MTA complex. This document consolidates key chemical properties, biological activities, and detailed experimental methodologies to support researchers in the field of oncology and drug discovery.

Chemical and Physical Properties

This compound is the salt form of MRTX9768, a first-in-class, orally active small molecule inhibitor.

| Property | Value | Reference |

| Compound Name | This compound | [1](2--INVALID-LINK-- |

| CAS Number | 2629314-68-5 (for free base) | [3](4--INVALID-LINK--,--INVALID-LINK-- |

| Molecular Formula | C₂₄H₁₈ClFN₆O | [1](2--INVALID-LINK-- |

| Molecular Weight | 460.89 g/mol | [1](2--INVALID-LINK-- |

| Free Base M.W. | 424.43 g/mol | [3](5) |

| Free Base Formula | C₂₄H₁₇FN₆O | [3](6--INVALID-LINK--,--INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

MRTX9768 employs a synthetic lethal strategy by selectively targeting cancer cells with a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A.[7](8)

In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates.[7](8) MRTX9768 is designed to bind to the PRMT5 enzyme only when it is in a complex with MTA.[7](8) This selective inhibition of the PRMT5-MTA complex leads to a reduction in the symmetric dimethylation of arginine (SDMA) on various protein substrates.[7](8) The downstream effects include cell cycle arrest and apoptosis, ultimately leading to selective tumor cell death while sparing normal, MTAP-wild-type (WT) cells.[7](8)

Caption: MRTX9768 Synthetic Lethality Pathway

Biological Activity

In Vitro Activity

MRTX9768 demonstrates potent and selective inhibition of Symmetric Dimethylarginine (SDMA) formation and cell proliferation in MTAP-deleted cancer cell lines compared to their wild-type counterparts.

| Cell Line | MTAP Status | Assay | IC₅₀ (nM) | Reference |

| HCT116 | Deleted | SDMA Inhibition | 3 | [1](9--INVALID-LINK-- |

| HCT116 | Wild-Type | SDMA Inhibition | 544 | [1](9--INVALID-LINK-- |

| HCT116 | Deleted | Cell Proliferation | 11 | [1](9--INVALID-LINK-- |

| HCT116 | Wild-Type | Cell Proliferation | 861 | [1](9--INVALID-LINK-- |

In Vivo Activity

Oral administration of MRTX9768 has demonstrated dose-dependent inhibition of SDMA in MTAP-deleted tumor xenograft models, correlating with anti-tumor activity.[10] The compound exhibits a favorable pharmacokinetic profile with good oral bioavailability in multiple species.[1](11)

| Species | Dose | Bioavailability | Key Findings | Reference |

| CD-1 Mouse | 30 mg/kg (oral) | >50% | Favorable ADME profile, moderate to high clearance. | [1](11) |

| Beagle Dog | 30 mg/kg (oral) | >50% | Favorable ADME profile. | [1](11) |

| Cynomolgus Monkey | 10 mg/kg (oral) | - | Favorable ADME profile. | [1](11) |

| Mouse Xenograft | 100 mg/kg (oral, BID) | - | Sustained SDMA inhibition. | [1](11) |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of MRTX9768.

Western Blotting for SDMA Inhibition

This protocol is designed to assess the pharmacodynamic effect of MRTX9768 by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins.

Caption: Western Blotting Workflow

Materials:

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Precast polyacrylamide gels

-

PVDF membranes

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Anti-Symmetric Dimethyl Arginine (SDMA) antibody

-

Loading control antibody (e.g., anti-Vinculin, anti-β-Actin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation: Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SDMA, 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the SDMA signal to a loading control.

Cell Proliferation (MTT) Assay

This assay determines the effect of MRTX9768 on the viability and proliferation of cancer cell lines.

Materials:

-

MTAP-deleted and wild-type cancer cell lines (e.g., HCT116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

PRMT5 Enzymatic Assay

This in vitro assay measures the direct inhibitory effect of MRTX9768 on the methyltransferase activity of the PRMT5-MTA complex.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Methylthioadenosine (MTA)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Histone H4 peptide substrate

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

Procedure:

-

Reaction Setup: In a 96-well plate, combine the PRMT5/MEP50 complex, MTA, and varying concentrations of this compound in the assay buffer.

-

Initiate Reaction: Add the histone H4 peptide substrate and [³H]-SAM to initiate the methyltransferase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Detection: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each MRTX9768 concentration and determine the IC₅₀ value.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MRTX9768 in a mouse xenograft model of MTAP-deleted cancer.

Caption: Xenograft Study Workflow

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-del)

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant MTAP-deleted cancer cells mixed with Matrigel into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound orally at predetermined doses and schedules (e.g., 100 mg/kg, twice daily). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Tumor and plasma samples can be collected for pharmacokinetic and pharmacodynamic (e.g., SDMA levels) analysis.

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the anti-tumor efficacy of MRTX9768.

Conclusion

This compound is a promising therapeutic agent that leverages the concept of synthetic lethality to selectively target MTAP-deleted cancers. Its potent and selective inhibition of the PRMT5-MTA complex, coupled with favorable in vitro and in vivo activity, underscores its potential as a precision medicine for a genetically defined patient population. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic applications of this novel compound.

References

- 1. benchchem.com [benchchem.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. benchchem.com [benchchem.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

MRTX9768 Hydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX9768 hydrochloride is a potent, orally active, and selective inhibitor of the PRMT5-MTA complex. This molecule was developed through a fragment-based drug discovery approach and represents a first-in-class synthetic lethal strategy for targeting cancers with MTAP/CDKN2A deletions.[1][2][3] The methylthioadenosine phosphorylase (MTAP) gene is frequently co-deleted with the CDKN2A tumor suppressor gene in a variety of cancers. This deletion leads to the accumulation of methylthioadenosine (MTA), which binds to protein arginine methyltransferase 5 (PRMT5) and forms a PRMT5-MTA complex. MRTX9768 selectively binds to and inhibits this complex, leading to synthetic lethality in MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low.

Mechanism of Action

In normal cells, PRMT5, a type II arginine methyltransferase, catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This enzymatic activity is crucial for various cellular processes, including spliceosome assembly, cell cycle progression, and apoptosis. In cancer cells with MTAP deletion, the accumulation of MTA leads to the formation of a PRMT5-MTA complex, which is partially inhibited. MRTX9768 is designed to specifically and potently bind to this PRMT5-MTA complex, further suppressing PRMT5 activity and inducing cell death in a targeted manner. This synthetic lethal approach provides a therapeutic window for treating MTAP-deleted cancers.

Caption: Mechanism of action of MRTX9768 in MTAP-deleted cancer cells.

Quantitative Preclinical Data

The preclinical data for MRTX9768 demonstrates its high potency and selectivity for MTAP-deleted cancer cells.

Table 1: In Vitro Potency and Selectivity of MRTX9768

| Cell Line Context | Assay Type | IC50 (nM) | Reference |

| HCT116 (MTAP-deleted) | SDMA Inhibition | 3 | [1][2][3] |

| HCT116 (MTAP-deleted) | Cell Proliferation | 11 | [1][2][3] |

| HCT116 (MTAP-wild-type) | SDMA Inhibition | 544 | [1][2][3] |

| HCT116 (MTAP-wild-type) | Cell Proliferation | 861 | [1][2][3] |

SDMA: Symmetric Dimethylarginine

Pharmacokinetics

MRTX9768 has demonstrated a favorable pharmacokinetic profile across multiple species, with good oral bioavailability.

Table 2: Preclinical Pharmacokinetic Profile of MRTX9768

| Species | Dose | Bioavailability | Clearance | Key Observations | Reference |

| CD-1 Mouse | 30 mg/kg (oral) | >50% | Moderate to High | Favorable ADME profile. | [2][3] |

| Beagle Dog | 30 mg/kg (oral) | >50% | Moderate to High | Favorable ADME profile. | [2][3] |

| Cynomolgus Monkey | 10 mg/kg (oral) | Not Specified | Moderate to High | Favorable ADME profile. | [2][3] |

ADME: Absorption, Distribution, Metabolism, and Excretion

In Vivo Efficacy

Oral administration of MRTX9768 in xenograft models of MTAP-deleted tumors has been shown to cause dose-dependent inhibition of the pharmacodynamic marker SDMA, leading to tumor growth inhibition. Notably, less modulation of SDMA was observed in bone marrow, suggesting a favorable therapeutic window.[1][2][3] In a study, a dosing regimen of 100 mg/kg administered orally twice daily (BID) for 6 out of 21 days resulted in sustained SDMA inhibition for 3 days after the cessation of dosing.[2][3]

Experimental Protocols

The following are illustrative experimental protocols based on standard methodologies for the types of studies conducted on MRTX9768.

Cell Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of MRTX9768 on cell proliferation.

-

Cell Culture: HCT116 MTAP-deleted and MTAP-wild-type cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis.

Caption: Workflow for a typical cell proliferation assay.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of MRTX9768 in a mouse xenograft model.

-

Cell Preparation: HCT116 MTAP-deleted tumor cells are harvested and resuspended in a suitable medium, such as a mixture of PBS and Matrigel.

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Randomization and Dosing: Mice are randomized into treatment and vehicle control groups. MRTX9768 is administered orally at specified doses and schedules (e.g., 100 mg/kg, BID).

-

Efficacy and Tolerability Assessment: Tumor volumes and body weights are monitored throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., bone marrow) can be collected for the analysis of biomarkers such as SDMA levels by Western blot or immunohistochemistry.

Caption: General workflow for an in vivo xenograft study.

Potential Mechanisms of Resistance

While specific preclinical studies on acquired resistance to MRTX9768 are not publicly available, potential mechanisms of resistance to PRMT5 inhibitors can be hypothesized based on general principles of drug resistance in cancer.

-

Alterations in the Drug Target: Mutations in PRMT5 that prevent the binding of MRTX9768 to the PRMT5-MTA complex could confer resistance.

-

Upregulation of Bypass Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of PRMT5. For example, upregulation of pathways that promote cell survival and proliferation could overcome the effects of MRTX9768.

-

Changes in Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of MRTX9768, thereby diminishing its efficacy.

-

Metabolic Reprogramming: Cancer cells might alter their metabolism to reduce their dependence on the pathways regulated by PRMT5.

Further research is needed to investigate the specific mechanisms of resistance to MRTX9768 in preclinical models.

Conclusion

This compound is a promising preclinical candidate that exemplifies a targeted, synthetic lethal approach for the treatment of MTAP/CDKN2A-deleted cancers. Its high potency, selectivity, and favorable pharmacokinetic profile in preclinical models warrant further investigation. The development of this and similar molecules, such as MRTX1719, which has advanced into clinical trials, highlights the potential of targeting the PRMT5-MTA complex as a novel therapeutic strategy in oncology.

References

MRTX9768 Hydrochloride in Glioblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a dismal prognosis for most patients. The complex heterogeneity and infiltrative nature of GBM necessitate the development of novel therapeutic strategies that can selectively target tumor cells while sparing healthy brain tissue. One promising approach is the concept of synthetic lethality, which exploits cancer-specific genetic vulnerabilities. MRTX9768 hydrochloride, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), has emerged as a promising therapeutic agent for cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols relevant to the investigation of MRTX9768 and related compounds in the context of glioblastoma research.

The Synthetic Lethal Relationship between PRMT5 Inhibition and MTAP Deletion

The therapeutic rationale for MRTX9768 in specific cancers lies in the synthetic lethal interaction between the inhibition of PRMT5 and the deletion of the MTAP gene. MTAP is an essential enzyme in the methionine salvage pathway. In cancers with homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A, the metabolite methylthioadenosine (MTA) accumulates to high levels.

PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene expression, RNA splicing, and cell cycle progression. Elevated PRMT5 expression has been observed in a wide range of cancers, including glioblastoma, and often correlates with a poor prognosis.[1]

The accumulation of MTA in MTAP-deleted cancer cells partially inhibits the enzymatic activity of PRMT5. This partial inhibition creates a state of vulnerability, where the cancer cells become highly dependent on the remaining PRMT5 activity for survival. MRTX9768 is an MTA-cooperative PRMT5 inhibitor, meaning it selectively binds to the PRMT5-MTA complex.[2] This selective binding leads to a potent and specific inhibition of PRMT5 activity only in MTAP-deleted cells, where MTA levels are high, while having a minimal effect on healthy cells with normal MTAP function and low MTA levels. This targeted approach provides a potentially large therapeutic window.

Preclinical Data for MTA-Cooperative PRMT5 Inhibitors

While specific quantitative data for MRTX9768 in glioblastoma cell lines and in vivo models are not yet extensively published, preclinical studies on the closely related and well-characterized MTA-cooperative PRMT5 inhibitor, MRTX1719, provide a strong proof-of-concept for this therapeutic strategy.

In Vitro Activity of MRTX1719

The in vitro potency and selectivity of MRTX1719 have been demonstrated in isogenic cell line pairs, where the only difference is the presence or absence of the MTAP gene.

| Cell Line | MTAP Status | Assay | IC50 (nM) | Fold Selectivity (WT/del) | Reference |

| HCT116 | Wild-Type | SDMA Inhibition | 653 | >80-fold | [1] |

| HCT116 | Deletion | SDMA Inhibition | 8 | [1] | |

| HCT116 | Wild-Type | Cell Viability (10-day) | 890 | >70-fold | [1] |

| HCT116 | Deletion | Cell Viability (10-day) | 12 | [1] | |

| PK-1 | Wild-Type | SDMA Inhibition | - | - | [1] |

| PK-1 | Deletion | SDMA Inhibition | - | [1] | |

| PK-1 | Wild-Type | Cell Viability | - | - | [1] |

| PK-1 | Deletion | Cell Viability | - | [1] | |

| (Note: Specific IC50 values for PK-1 cells were mentioned as showing similar potency and selectivity but not explicitly quantified in the provided search results.) |

These data highlight the remarkable selectivity of MTA-cooperative PRMT5 inhibitors for MTAP-deleted cancer cells.

In Vivo Efficacy of MRTX1719

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of MRTX1719 in MTAP-deleted cancers. Oral administration of MRTX1719 led to dose-dependent tumor growth inhibition in HCT116 MTAP-deleted tumor xenografts, with no significant effect on the growth of MTAP wild-type tumors.[1] Furthermore, MRTX1719 has shown marked anti-tumor activity across a variety of cell line- and patient-derived xenograft models of different cancer types with MTAP deletion.[1][3]

Importantly for glioblastoma research, pharmacokinetic studies have indicated that MRTX1719 is capable of crossing the blood-brain barrier.[4] A Phase 0/1 clinical trial (NCT06883747) is currently evaluating MRTX1719 in patients with recurrent glioblastoma harboring confirmed MTAP loss.[4]

Considerations for the Glioblastoma Microenvironment

A noteworthy consideration for the application of MTA-cooperative PRMT5 inhibitors in glioblastoma is the potential influence of the tumor microenvironment. Research has suggested that in human MTAP-deleted glioblastoma tissue, MTA accumulation may not be as pronounced as in in vitro models.[1] This is potentially due to the presence of MTAP wild-type stromal and other normal cells within the tumor microenvironment, which can metabolize the MTA secreted by the cancer cells.[1][5] This could potentially diminish the therapeutic efficacy of these inhibitors. However, preclinical studies have also shown that MRTX1719 maintains its activity against MTAP-deleted cells even when co-cultured with MTAP wild-type fibroblasts.[1]

Signaling Pathways and Experimental Workflows

MRTX9768 Mechanism of Action in MTAP-Deleted Glioblastoma

Caption: Mechanism of MRTX9768 in MTAP-deleted glioblastoma cells.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical workflow for evaluating MRTX9768 in glioblastoma.

Key Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of MRTX9768 in glioblastoma research, based on standard methodologies and protocols used for similar compounds like MRTX1719.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MRTX9768 on the viability of glioblastoma cell lines with and without MTAP deletion.

Materials:

-

MTAP-deleted and MTAP-wild-type glioblastoma cell lines (e.g., patient-derived lines or engineered lines).

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

96-well clear or opaque-walled microplates.

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Microplate reader.

Procedure:

-

Seed glioblastoma cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of MRTX9768 in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing various concentrations of MRTX9768 or vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours to 10 days).

-

For MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and measure absorbance.

-

For CellTiter-Glo® assay, add the reagent to each well, incubate, and measure luminescence.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for Symmetric Dimethylarginine (sDMA)

Objective: To assess the inhibition of PRMT5 methyltransferase activity by measuring the levels of sDMA on substrate proteins.

Materials:

-

Glioblastoma cell lysates treated with MRTX9768 or vehicle control.

-

Protein lysis buffer.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-sDMA and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat glioblastoma cells with various concentrations of MRTX9768 for a defined period.

-

Lyse the cells and quantify protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the relative reduction in sDMA levels.

Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of MRTX9768 in a clinically relevant brain tumor model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID mice).

-

MTAP-deleted human glioblastoma cells (luciferase-expressing for bioluminescence imaging).

-

Stereotactic injection apparatus.

-

MRTX9768 formulation for oral administration.

-

Bioluminescence imaging system and luciferin substrate.

-

Calipers for tumor measurement (if using subcutaneous models, though orthotopic is more relevant for GBM).

Procedure:

-

Culture and prepare a single-cell suspension of the glioblastoma cells.

-

Anesthetize the mice and secure them in the stereotactic frame.

-

Inject a specific number of glioblastoma cells into the desired location in the mouse brain (e.g., the striatum).

-

Allow the tumors to establish, monitoring their growth via bioluminescence imaging.

-

Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer MRTX9768 (e.g., daily by oral gavage) or vehicle control.

-

Monitor tumor growth regularly using bioluminescence imaging.

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and harvest the brains for further analysis (e.g., histology, immunohistochemistry for sDMA).

-

Analyze the tumor growth data to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

This compound and other MTA-cooperative PRMT5 inhibitors represent a promising new class of targeted therapies for MTAP-deleted cancers, including a subset of glioblastomas. The synthetic lethal approach offers a high degree of selectivity, potentially leading to a wider therapeutic window compared to conventional chemotherapies. The preclinical data for the closely related compound MRTX1719 are encouraging, demonstrating potent and selective anti-tumor activity in MTAP-deleted models and the ability to penetrate the blood-brain barrier.

Future research in this area should focus on:

-

Establishing the specific in vitro and in vivo efficacy of MRTX9768 in a panel of MTAP-deleted glioblastoma patient-derived cell lines and xenograft models.

-

Further investigating the impact of the glioblastoma tumor microenvironment on the efficacy of MTA-cooperative PRMT5 inhibitors.

-

Exploring rational combination strategies, for example, with standard-of-care temozolomide and radiation, or with other targeted agents to overcome potential resistance mechanisms.

-

Identifying predictive biomarkers beyond MTAP deletion that may further refine patient selection for this therapeutic approach.

The ongoing clinical evaluation of MRTX1719 in recurrent glioblastoma will provide critical insights into the clinical utility of this novel therapeutic strategy and will be eagerly awaited by the neuro-oncology community.

References

- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MRTX9768 Hydrochloride in Cell Culture

For research use only. Not for use in diagnostic procedures.

Introduction

MRTX9768 hydrochloride is a potent, selective, and orally active first-in-class inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] It represents a synthetic lethal approach for the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletions. In MTAP-deleted cancer cells, MTA accumulates and forms a complex with PRMT5. MRTX9768 selectively binds to and stabilizes this inactive PRMT5-MTA complex, leading to the inhibition of PRMT5's methyltransferase activity.[3] This results in a reduction of symmetric dimethylarginine (SDMA) levels on target proteins, ultimately inhibiting cell proliferation.[1][2][4]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its activity and downstream effects.

Data Presentation

In Vitro Activity of this compound

| Cell Line | Genotype | Assay | IC50 |

| HCT116 | MTAP-deleted | SDMA Inhibition | 3 nM[1][2][4] |

| HCT116 | MTAP-deleted | Cell Proliferation | 11 nM[1][2][4] |

| HCT116 | MTAP Wild-Type | SDMA Inhibition | 544 nM[1][2][5] |

| HCT116 | MTAP Wild-Type | Cell Proliferation | 861 nM[1][2][5] |

Table 1: Summary of reported half-maximal inhibitory concentrations (IC50) for this compound in HCT116 cancer cell lines.

Mandatory Visualizations

References

Application Notes and Protocols for MRTX9768 Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of MRTX9768 hydrochloride, a potent and selective inhibitor of the PRMT5-MTA complex, in animal models of MTAP-deleted cancers. The provided protocols and data are based on publicly available preclinical research and are intended to guide the design and execution of in vivo studies.

Introduction

MRTX9768 is a first-in-class, orally active, synthetic lethal-based inhibitor that specifically targets the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates to high levels.[1] This accumulation leads to the formation of an altered PRMT5-MTA complex, which is the specific target of MRTX9768. This targeted approach provides a therapeutic window to selectively kill cancer cells with MTAP deletion while sparing normal tissues.[1][2] Preclinical studies have demonstrated that MRTX9768 potently inhibits PRMT5's methyltransferase activity, leading to reduced symmetric dimethylarginine (SDMA) levels in target proteins and subsequent anti-tumor effects.[1][3]

Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

The therapeutic strategy of MRTX9768 is rooted in the concept of synthetic lethality. In normal cells, MTAP metabolizes MTA, keeping its concentration low. However, in MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5. While this partial inhibition is tolerated by the cancer cells, they become exquisitely sensitive to further inhibition of PRMT5 by MRTX9768, which binds to and stabilizes the inactive PRMT5-MTA complex. This selective, potent inhibition of PRMT5 in MTAP-deleted cells disrupts downstream cellular processes crucial for cancer cell survival, including RNA splicing, leading to cell death.[1][2]

Quantitative Data

In Vitro Activity of MRTX9768

The following table summarizes the in vitro potency of MRTX9768 in the HCT116 human colorectal carcinoma cell line, comparing its activity in MTAP-deleted (MTAP-del) versus MTAP wild-type (MTAP-WT) cells.

| Cell Line | Parameter | IC50 (nM) | Selectivity (MTAP-WT/MTAP-del) | Reference |

| HCT116 MTAP-del | SDMA Inhibition | 3 | \multirow{2}{}{181x} | [1][4][3][5] |

| HCT116 MTAP-WT | SDMA Inhibition | 544 | [1][4][3][5] | |

| HCT116 MTAP-del | Proliferation | 11 | \multirow{2}{}{78x} | [1][3][5] |

| HCT116 MTAP-WT | Proliferation | 861 | [1][3][5] |

In Vivo Pharmacodynamics and Efficacy of MRTX9768

Preclinical xenograft studies have demonstrated that oral administration of MRTX9768 leads to dose-dependent inhibition of the pharmacodynamic marker SDMA in MTAP-deleted tumors.[1][4][3][5] While specific tumor growth inhibition data for MRTX9768 is not publicly available, a study with a similar MTA-cooperative PRMT5 inhibitor, MRTX1719, in an MTAP-deleted LU99 lung cancer xenograft model showed significant dose-dependent tumor growth inhibition. This can serve as an illustrative example of the expected in vivo efficacy.

| Animal Model | Treatment | Dosing Schedule | Pharmacodynamic Effect | Antitumor Efficacy (TGI) |

| MTAP-del Tumor Xenografts | MRTX9768 (oral) | 100 mg/kg, BID, 21 days | Dose-dependent SDMA inhibition | Reduction in tumor growth (quantitative data not available) |

| LU99 (MTAP-del) Xenografts | MRTX1719 (oral) | 50 mg/kg, QD, 21 days | 86-98% SDMA inhibition | 86% |

| LU99 (MTAP-del) Xenografts | MRTX1719 (oral) | 100 mg/kg, QD, 21 days | 86-98% SDMA inhibition | 88% |

TGI: Tumor Growth Inhibition

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines a general procedure for establishing and utilizing a CDX model to evaluate the in vivo efficacy of MRTX9768.

1. Cell Culture and Preparation:

-

Culture MTAP-deleted human cancer cells (e.g., HCT116 MTAP-del, LU99) in appropriate media and conditions.

-

Harvest cells during the logarithmic growth phase and perform a cell count to determine viability.

-

Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

2. Animal Husbandry and Tumor Implantation:

-

Use immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the animals regularly for tumor formation.

3. Tumor Growth and Treatment Initiation:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width^2) / 2).

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Drug Administration:

-

Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Administer MRTX9768 or vehicle control orally at the desired dose and schedule (e.g., 100 mg/kg, twice daily).

5. Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors.

-

A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting for SDMA) and the remainder fixed for histological analysis.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Pharmacodynamic Analysis Protocol

1. Sample Preparation:

-

Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

2. Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for symmetric dimethylarginine (SDMA).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Normalize the SDMA signal to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising targeted therapy for cancers with MTAP deletion. Its synthetic lethal mechanism of action allows for selective killing of cancer cells while sparing normal tissues. The provided in vitro data demonstrates its high potency and selectivity. The experimental protocols offer a framework for conducting in vivo studies to further evaluate the efficacy and pharmacodynamic effects of MRTX9768 in relevant animal models. Further investigation is warranted to fully elucidate its therapeutic potential in various MTAP-deleted cancer types.

References

- 1. Mirati Therapeutics to Present Late-Breaking Data That Advance the Understanding of Synthetic Lethal PRMT5 Inhibitors in MTAP-Deleted Cancers at AACR 2021 [prnewswire.com]

- 2. Mirati Therapeutics to Present Late-Breaking Data That Advance the Understanding of Synthetic Lethal PRMT5 Inhibitors in MTAP-Deleted Cancers at AACR 2021 - BioSpace [biospace.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]